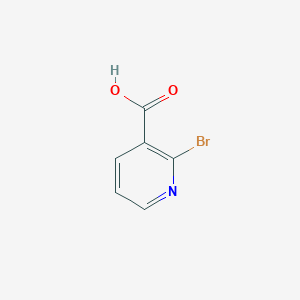

2-Bromonicotinic acid

Katalognummer B189398

Molekulargewicht: 202.01 g/mol

InChI-Schlüssel: MMWNKXIFVYQOTK-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06426346B1

Procedure details

Potassium permanganate (18.4 g, 116 mmol) was dissolved in water (400 mL) and added to 2-bromo-3-methylpyridine (10.0 g, 58 mmol) and refluxed for 16 hours. After cooling to room temperature, the slurry was filtered through a celite plug and rinsed with water and chloroform. The entire filtrate was transferred to a separatory funnel and the layers were separated. The aqueous layer was extracted again with CHCl3 and acidified with 6N HCl to pH 1. A white solid was obtained on standing (2.08 g of product). The pH of the remaining aqueous was adjusted to pH 4 with 2M NaOH and 2M HCl, then concentrated to <100 mL. A white precipitate was filtered. The pH was adjusted to 4 and the mixture filtered again, combining the isolated solids for a total of 3.88 g of product. The filtrate was concentrated again to <100 mL and adjusted to pH 1.5 and an additional quanitity of white solid was obtained (1.80 g), for a combined yield of 3 crops, (8.76 g, 66%). 1H NMR (DMSO-d6): δ13.76 (bs, 1H), 8.46 (m, 1H), 8.09 (dd, 1H, J=7.7, J′=2.2), 7.51 (m, 1H).

[Compound]

Name

product

Quantity

2.08 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Mn]([O-])(=O)(=O)=[O:2].[K+].[Br:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][N:9]=1.[OH-:15].[Na+].Cl>O>[Br:7][C:8]1[N:9]=[CH:10][CH:11]=[CH:12][C:13]=1[C:14]([OH:2])=[O:15] |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mn](=O)(=O)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=CC=C1C

|

Step Three

[Compound]

|

Name

|

product

|

|

Quantity

|

2.08 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for 16 hours

|

|

Duration

|

16 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the slurry was filtered through a celite plug

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with water and chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The entire filtrate was transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted again with CHCl3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A white solid was obtained

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to <100 mL

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A white precipitate was filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture filtered again

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated again to <100 mL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an additional quanitity of white solid was obtained (1.80 g)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC1=C(C(=O)O)C=CC=N1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |